molecular formula C15H17BrN2 B1415028 N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine CAS No. 1039958-10-5

N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine

Cat. No.: B1415028
CAS No.: 1039958-10-5
M. Wt: 305.21 g/mol
InChI Key: GHOWWJYCGVYPLY-UHFFFAOYSA-N
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Description

N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine ( 1039958-10-5, Molecular Weight: 305.21 g/mol) is a substituted benzene-1,2-diamine derivative of significant interest in scientific research . Its structure features a bromine atom at the para position, which introduces electron-withdrawing effects that influence the compound's reactivity and potential for intermolecular interactions . The presence of both benzyl and ethyl groups attached to the N1 nitrogen modulates steric hindrance and can impact the molecule's solubility and binding affinity in biological systems . In organic synthesis, this compound serves as a versatile building block and key intermediate for constructing more complex organic molecules . The bromine atom is a reactive handle, allowing the compound to participate in various chemical transformations, including electrophilic aromatic substitution and nucleophilic substitution reactions, enabling the introduction of diverse functional groups . In medicinal chemistry research, its structure allows it to interact with biological molecules, potentially forming covalent bonds with target proteins or enzymes and altering their function . Compounds of this structural class have been explored for potential antimicrobial properties, with the ability to disrupt microbial cell walls or inhibit essential enzymes, and for anticancer activity, through mechanisms such as inducing apoptosis in cancer cells or interfering with DNA replication . Furthermore, structurally related N1-benzyl benzene-1,2-diamine analogs have demonstrated documented anti-inflammatory effects in scientific studies, such as inhibiting nitric oxide production and suppressing NF-κB transcriptional activity in stimulated macrophages, highlighting the potential research value of this chemical scaffold . For research purposes only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOWWJYCGVYPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of benzyl and ethyl groups. The general synthetic route involves:

    Bromination: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.

    N-alkylation: The brominated benzene derivative undergoes N-alkylation with benzyl chloride and ethylamine under basic conditions to form the desired diamine compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

    Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products:

    Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Nucleophilic Substitution: Products include benzene derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

Scientific Research Applications of N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine

This compound is a chemical compound with a wide range of scientific research applications due to its unique chemical structure and biological activity. It is characterized by a benzyl group, a bromine atom, and an ethyl group attached to a benzene ring.

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. It is synthesized through a multi-step process involving the bromination of benzene derivatives, followed by introducing benzyl and ethyl groups.

Synthetic Routes:

  • Bromination: Benzene is brominated using bromine in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric bromide.
  • N-alkylation: The brominated benzene derivative undergoes N-alkylation with benzyl chloride and ethylamine under basic conditions to form the desired diamine compound.

Medicinal Chemistry

This compound is used in developing pharmaceutical compounds because of its potential biological activity. Its structure allows it to interact with biological molecules through electrophilic and nucleophilic substitutions, potentially forming covalent bonds with target proteins or enzymes, altering their function and activity. The specific pathways involved depend on the molecular targets and reaction conditions.

Biological Activity:

  • Antimicrobial Properties: Compounds similar to this compound often exhibit antimicrobial properties, disrupting microbial cell walls or inhibiting essential enzymes. The presence of the bromine atom may enhance these properties by increasing reactivity towards biological targets.
  • Anticancer Activity: It has been explored for potential anticancer activity. Similar compounds have shown the ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as interfering with DNA replication or disrupting cellular signaling pathways.

Material Science

This compound is employed in synthesizing advanced materials with specific properties.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles. Common reagents include halogens (e.g., chlorine, iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
  • Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Products include benzene derivatives with nucleophiles replacing the bromine atom.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzene-1,2-diamine Derivatives

Bromine substitution at the C4 position is a key feature shared among several analogs. Differences in N-substituents significantly alter physicochemical and biological properties:

Table 1: Brominated Benzene-1,2-diamine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine N1: Benzyl, Ethyl; C4: Br C15H16BrN2 327.21 Potential bioactive scaffold
4-Bromo-N1,N1-dimethylbenzene-1,2-diamine N1: Dimethyl; C4: Br C8H10BrN2 229.08 HCl salt form; synthetic intermediate
N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine N1, N2: 4-Bromobenzyl; ethane backbone C16H18Br2N2 398.14 High antimycobacterial activity (MIC: <1 µg/mL)

Key Findings :

  • Steric and Electronic Effects : The bulkier N1-benzyl and ethyl groups in the target compound likely reduce solubility compared to the smaller dimethyl substituents in 4-bromo-N1,N1-dimethylbenzene-1,2-diamine. However, these groups may enhance binding affinity in biological systems due to hydrophobic interactions .
  • Biological Activity : N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine exhibits potent antimycobacterial activity but higher cytotoxicity, suggesting that bromine positioning and linker length (ethane vs. benzene backbone) critically influence selectivity .

Substituted Benzyl Derivatives

N1-benzyl modifications are common in medicinal chemistry for tuning lipophilicity and target engagement:

Table 2: Benzyl-Substituted Benzene-1,2-diamine Analogs
Compound Name Substituents (Position) Molecular Formula Key Applications Reference
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine N1: 3,5-Bis(CF3)benzyl C15H11F6N2 Building block for fluorinated pharmaceuticals
N1-Benzyl-4-methoxy-N1-(3-methoxyphenyl)benzene-1,2-diamine N1: Benzyl, 3-methoxyphenyl; C4: OMe C35H44N2O4Si Fluorescent probe for neuroinflammation imaging

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl groups in N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine enhance metabolic stability, whereas methoxy groups in the target compound’s analog improve solubility and fluorescence properties .
  • Synthetic Accessibility : Benzyl-substituted diamines are typically synthesized via nucleophilic aromatic substitution or reductive amination, with yields ranging from 76% to 94% under optimized conditions (e.g., ultrasonic irradiation) .

Nitro- and Methoxy-Substituted Derivatives

Electron-donating (methoxy) and electron-withdrawing (nitro) substituents profoundly impact reactivity:

Table 3: Nitro- and Methoxy-Substituted Analogs
Compound Name Substituents (Position) Molecular Formula Key Properties Reference
4-Nitrobenzene-1,2-diamine C4: NO2 C6H7N3O2 Low solubility; precursor for benzimidazoles
4-Methoxybenzene-1,2-diamine C4: OMe C7H10N2O High solubility; used in antimycobacterial agents

Key Findings :

  • Solubility and Reactivity : Nitro groups (e.g., 4-nitrobenzene-1,2-diamine) reduce solubility but are valuable for synthesizing nitro-reduced intermediates. Methoxy groups improve solubility and are favored in drug design .
  • Biological Performance : Methoxy-substituted diamines demonstrate better pharmacokinetic profiles compared to nitro analogs, which often suffer from poor bioavailability .

Biological Activity

N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is a synthetic compound belonging to the class of diamines. It features a unique structure characterized by a benzyl group, a bromine atom, and an ethyl group attached to a benzene ring. This compound has garnered attention for its significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H14_{14}BrN2_{2}
  • Molecular Weight: Approximately 270.15 g/mol
  • CAS Number: 1039958-10-5

The compound's structure allows for various chemical reactions, including electrophilic and nucleophilic substitutions, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through electrophilic and nucleophilic substitutions. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and activity. The specific pathways involved depend on the molecular targets and the conditions under which the reactions occur .

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For instance, diamines are known to interact with cellular components, disrupting microbial cell walls or inhibiting essential enzymes. The presence of the bromine atom may enhance these properties by increasing reactivity towards biological targets .

Anticancer Activity

The compound has also been explored for potential anticancer activity. Similar compounds have shown the ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as interfering with DNA replication or disrupting cellular signaling pathways. The structural characteristics of this compound may contribute to its effectiveness in these roles .

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving:

  • Bromination : Bromination of benzene derivatives using bromine in the presence of a Lewis acid catalyst.
  • N-Alkylation : The brominated product undergoes N-alkylation with benzyl chloride and ethylamine under basic conditions.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals differences in reactivity and biological activity:

Compound NameKey FeaturesBiological Activity
This compoundBrominated diamine; unique reactivityAntimicrobial, anticancer
N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamineChlorinated analog; different substitution patternsModerate antimicrobial activity
N1-Benzyl-4-fluoro-N1-ethylbenzene-1,2-diamineFluorinated analog; enhanced pharmacokineticsLimited biological activity

Q & A

Q. What are the optimal synthetic routes for N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine?

  • Methodological Answer : The synthesis typically involves sequential alkylation and bromination steps. Starting with 1,2-diaminobenzene, N1-benzylation and N1-ethylation can be achieved via nucleophilic substitution using benzyl chloride and ethyl bromide in a polar aprotic solvent (e.g., DMF) under inert conditions. The 4-bromo substituent is introduced using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to direct electrophilic aromatic substitution. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectral techniques:
  • IR Spectroscopy : NH stretching vibrations appear at 3350–3400 cm⁻¹, while C-Br stretching is observed near 550–600 cm⁻¹.
  • ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), ethyl group protons (triplet for CH₃ at δ 1.2–1.5 ppm, quartet for CH₂ at δ 3.0–3.5 ppm), and benzyl CH₂ protons (singlet at δ 4.5–5.0 ppm).
  • Elemental Analysis : Confirms the molecular formula (e.g., C₁₅H₁₆BrN₂) with <1% deviation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-bromo group acts as a leaving site for transition-metal-catalyzed reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids (using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and toluene/ethanol solvent) replaces bromine with aryl groups. The steric bulk of the N1-benzyl and N1-ethyl groups may slow reaction kinetics, requiring optimized ligand systems (e.g., XPhos) to enhance catalytic efficiency. Kinetic studies (monitored via GC-MS or HPLC) can quantify substituent effects .

Q. What are the challenges in achieving regioselectivity during further functionalization?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The electron-donating ethyl and benzyl groups direct electrophiles to the para position relative to the amine groups, but steric hindrance from bulky substituents may favor meta substitution. Competitive pathways can be analyzed using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to map charge distribution and transition states. Experimental validation via controlled bromination or nitration reactions (monitored by LC-MS) is critical .

Q. How can computational methods predict the compound’s electronic properties for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using VASP or ORCA) calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. Solvatochromic shifts in UV-Vis spectra (measured in solvents of varying polarity) validate computational predictions. The bromine atom’s electronegativity lowers the LUMO energy, enhancing electron-accepting capacity, which is relevant for designing conductive polymers or photovoltaic materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine

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